molecular formula C6H5BrOS B13577483 2-Bromo-4-mercaptophenol

2-Bromo-4-mercaptophenol

Cat. No.: B13577483
M. Wt: 205.07 g/mol
InChI Key: KQUSQVYYKCAXSF-UHFFFAOYSA-N
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Description

2-Bromo-4-sulfanylphenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-sulfanylphenol can be synthesized through several methods. One common approach involves the bromination of 4-sulfanylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-4-sulfanylphenol may involve continuous bromination processes. For example, the bromination of paracresol can be carried out using a continuous bromination method to produce 2-bromo-4-methylphenol, which can then be further modified to introduce the sulfanyl group .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-Bromo-4-sulfonylphenol.

    Reduction: 4-Sulfanylphenol.

    Substitution: 2-Amino-4-sulfanylphenol or 2-Thio-4-sulfanylphenol.

Mechanism of Action

The mechanism of action of 2-bromo-4-sulfanylphenol involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-sulfanylphenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-bromo-4-sulfanylphenol

InChI

InChI=1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H

InChI Key

KQUSQVYYKCAXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)Br)O

Origin of Product

United States

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